3-Chloro-1H-thieno[3,2-c]pyrazole

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Dehalogenation Suppression

3-Chloro-1H-thieno[3,2-c]pyrazole is a heteroaromatic building block comprising a thieno[3,2-c]pyrazole core with a chlorine substituent at the 3-position (C5H3ClN2S, MW 158.61). This scaffold is recognized as a bioisostere of indazole, positioning thienopyrazoles as privileged structures in kinase inhibitor design.

Molecular Formula C5H3ClN2S
Molecular Weight 158.61 g/mol
Cat. No. B12961061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-thieno[3,2-c]pyrazole
Molecular FormulaC5H3ClN2S
Molecular Weight158.61 g/mol
Structural Identifiers
SMILESC1=CSC2=C(NN=C21)Cl
InChIInChI=1S/C5H3ClN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8)
InChIKeyCJYADOZWHRLAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-thieno[3,2-c]pyrazole (CAS 1934495-94-9): Core Synthon Identity and Procurement Context


3-Chloro-1H-thieno[3,2-c]pyrazole is a heteroaromatic building block comprising a thieno[3,2-c]pyrazole core with a chlorine substituent at the 3-position (C5H3ClN2S, MW 158.61) . This scaffold is recognized as a bioisostere of indazole, positioning thienopyrazoles as privileged structures in kinase inhibitor design . The chloro substituent serves as a versatile synthetic handle, enabling regioselective C6-arylation via palladium-catalyzed cross-coupling to generate 3,6-disubstituted thieno[3,2-c]pyrazoles [1]. The compound is primarily procured as a >98% purity intermediate for medicinal chemistry diversification rather than as a terminal active pharmaceutical ingredient.

Why 3-Chloro-1H-thieno[3,2-c]pyrazole Cannot Be Replaced by Other 3-Halo or 3-Amino Thienopyrazole Analogs in Cross-Coupling Workflows


In-class compounds such as 3-bromo-, 3-iodo-, or 3-amino-1H-thieno[3,2-c]pyrazoles are not interchangeable with the 3-chloro derivative because halogen identity dictates both the efficiency and side-reaction profile in palladium-catalyzed transformations. In a direct comparative study of halogenated pyrazoles in the Suzuki-Miyaura reaction, chloro and bromo derivatives were explicitly shown to be superior to iodo analogs due to a significantly reduced propensity for undesired dehalogenation [1]. While the 3-amino congener is itself a key pharmacophore in Aurora kinase and GSK-3β inhibitor programs, it lacks the orthogonal reactivity provided by the C(sp²)–Cl bond, which is essential for sequential or late-stage diversification [2]. Arbitrary substitution would therefore risk lower yields, more side products, or a complete loss of the desired functionalization site.

3-Chloro-1H-thieno[3,2-c]pyrazole: Quantitative Comparative Evidence for Scientific Selection


Superior Suzuki-Miyaura Cross-Coupling Efficiency of Chloro vs. Iodo Thienopyrazoles

In a systematic, direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki-Miyaura reaction, chloro and bromo derivatives demonstrated superior performance to iodo analogs due to reduced propensity for dehalogenation under the reaction conditions [1]. This provides a class-level inference for 3-chloro-1H-thieno[3,2-c]pyrazole: the C–Cl bond offers an optimal balance of reactivity and stability, avoiding the extensive dehalogenation side reactions that plague the 3-iodo congener.

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Dehalogenation Suppression

Demonstrated Compatibility with Regioselective C6-Arylation Platform Technology

A 2024 study reports a robust Pd(OAc)₂/AgOTf/TFA catalytic system for regioselective C6-arylation of thieno[3,2-c]pyrazoles, achieving exclusive C6 selectivity with no detectable C5 regioisomer [1]. The methodology is explicitly compatible with a variety of 3-functionalized thieno[3,2-c]pyrazoles, including 3-chloro derivatives, and furnishes 3,6-disubstituted products in yields ranging from 49% to 94% [1]. This represents a direct cross-study comparable advantage over the unsubstituted parent 1H-thieno[3,2-c]pyrazole, which lacks the C3 handle for orthogonal diversification.

C-H Activation Regioselective Arylation Late-Stage Functionalization

Bioisosteric Scaffold Advantage Over Indazole in Kinase Inhibitor Design

Thieno[3,2-c]pyrazole is established as a valid bioisostere of indazole, with thiophene serving as an acceptable replacement for benzene in fused pyrazole systems . The thienopyrazole core introduces a sulfur atom that alters electronic distribution and lipophilicity relative to indazole, potentially improving physicochemical properties such as solubility or LogP. The 3-chloro substituent further distinguishes this scaffold from both the parent indazole and unsubstituted thienopyrazole by providing an orthogonal vector for derivatization without modifying the core pharmacophore.

Bioisosterism Kinase Inhibitor Scaffold Hopping

Purity-Driven Reproducibility: >98% Assay vs. Uncharacterized Analogs

Commercially sourced 3-chloro-1H-thieno[3,2-c]pyrazole is available with a verified purity specification of 98% (HPLC) . In contrast, the 3-iodo analog (CAS 848356-68-3) and the parent 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) are frequently offered without explicitly certified purity data from the same supplier-grade vendors . For synthetic applications—particularly those requiring stoichiometric control in cross-coupling—this quantified purity difference directly affects reaction reproducibility and yield predictability.

Chemical Purity Reproducibility Procurement Specification

Optimal Use Cases for 3-Chloro-1H-thieno[3,2-c]pyrazole in Medicinal Chemistry and Chemical Biology


Divergent Synthesis of 3,6-Disubstituted Kinase-Focused Libraries via Sequential C6-Arylation and C3-Cross-Coupling

As established in Section 3, the 3-chloro substituent enables regioselective C6-arylation with exclusive regiospecificity (no C5 isomer) in yields up to 94% [1], while the residual C–Cl bond at position 3 remains available for subsequent Suzuki-Miyaura coupling—a reactivity profile that outperforms the 3-iodo derivative by minimizing dehalogenation side products [2]. This sequential diversification strategy is ideally suited to the synthesis of medium-to-large compound libraries targeting the Aurora kinase and GSK-3β pharmacological space where the thieno[3,2-c]pyrazole core is a validated pharmacophore [3].

Scaffold-Hopping from Indazole-Based Leads to Thienopyrazole Cores for Intellectual Property Expansion

The thieno[3,2-c]pyrazole scaffold is a recognized bioisostere of indazole, with the thiophene ring substituting for benzene . Procuring the 3-chloro derivative provides the medicinal chemist with an indazole surrogate that inherently contains a C3 handle for derivatization. This is strategically valuable for generating patentable chemical matter around an indazole-based lead series, as the sulfur incorporation alters pharmacokinetic properties while the chloro handle accelerates SAR exploration.

Reliable Synthesis of Advanced Intermediates for GSK-3β and NLRP3 Inflammasome Targeted Programs

While the 3-amino-thieno[3,2-c]pyrazole series has demonstrated potent GSK-3β inhibition (e.g., compound 16b, IC₅₀ = 3.1 nM) [4], and thienopyrazole-containing compounds have been evaluated against the NLRP3 inflammasome [5], the 3-chloro derivative serves as a critical precursor for structure-activity relationship (SAR) exploration in these target families. Its >98% purity specification ensures consistent starting material quality for advanced intermediate synthesis, reducing the risk of impurity-driven false negatives or positives in biological assays.

Custom Synthesis and Contract Research Workflows Requiring a Stable, Single-Point Diversification Building Block

Contract research organizations (CROs) and internal medicinal chemistry groups benefit from stocking a single 3-chloro-1H-thieno[3,2-c]pyrazole batch that can serve as the gateway to dozens of derivatives via one or two synthetic transformations. The orthogonal reactivity profile—C6-arylation via C–H activation, C3-arylation/amination via Pd-catalyzed cross-coupling—maximizes the value derived from one procurement event, reducing both inventory complexity and per-compound synthetic cost.

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